Scientific Field: Analytical Chemistry
Summary of the Application: N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is used as a coreactant in electrogenerated chemiluminescence (ECL) with tris(2,2’-bipyridine)ruthenium(II). .
Methods of Application or Experimental Procedures: The compound is used as a coreactant in ECL experiments. It is more effective than tripropylamine at gold and platinum electrodes. .
Results or Outcomes: The ECL intensities of the Ru(bpy)3 2+/N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine system are approximately 10 and 36 times stronger than that of Ru(bpy)3 2+/tripropylamine system and about 1.6 and 1.14 times stronger than that of Ru(bpy)3 2+/N-butyldiethanolamine system at Au and Pt electrodes, respectively
Scientific Field: Bioanalytical Chemistry.
Summary of the Application: N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is used as a biological buffer in electrogenerated chemiluminescence (ECL) experiments.
Methods of Application or Experimental Procedures: The compound is used as a biological buffer in ECL experiments.
Scientific Field: Molecular Medicine.
Summary of the Application: N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is used in the conjugation of oligonucleotides.
Methods of Application or Experimental Procedures: The compound is used in the conjugation of oligonucleotides.
Results or Outcomes: Over the years, a very large number of diverse oligonucleotide conjugates have been developed and evaluated for diagnostic, therapeutic, and nanotechnology-based applications.
Summary of the Application: N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) electrogenerated chemiluminescence (ECL). .
Methods of Application or Experimental Procedures: The presence of primary amine group and hydroxyl groups in N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine promotes the oxidation rates of amine and thus remarkably increases ECL intensity
Results or Outcomes: The ECL intensities of the Ru(bpy)3 2+/N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine system are approximately 10 and 36 times stronger than that of Ru(bpy)3 2+/tripropylamine system
Scientific Field: Pharmaceutical Sciences.
Summary of the Application: N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine has been used in the treatment of hyperphosphatemia.
Methods of Application or Experimental Procedures: The compound is used as a drug carrier in the treatment of hyperphosphatemia.
Results or Outcomes: The treatment was proved effective and was approved by the FDA in 1998.
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine is a polyamine compound with the molecular formula and a molecular weight of approximately 316.53 g/mol. This compound features a central butanediamine backbone to which four 3-aminopropyl groups are attached, resulting in a high cationic charge density. Its unique structure makes it particularly useful in various applications across chemistry and biology due to its ability to interact with biological macromolecules and facilitate processes such as gene delivery and polymer synthesis .
The chemical reactivity of N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine includes:
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine exhibits significant biological activity, particularly in the context of gene delivery systems. Its polycationic nature allows it to form complexes with nucleic acids, enhancing cellular uptake and facilitating transfection. Additionally, studies have shown that it can interact with proteins at aqueous-organogel interfaces, highlighting its potential role in biomedical applications .
The synthesis of N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine can be achieved through several methods:
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine has diverse applications:
Studies have demonstrated that N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine can effectively interact with biological macromolecules at interfaces. For instance, it facilitates the transfer of electrolyte anions from organic phases to protein layers in aqueous environments. This behavior contrasts with smaller molecules like polypropylenimine tetraamine dendrimers, which do not exhibit similar adsorption characteristics.
Several compounds share structural similarities with N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
N,N'-Bis(3-aminopropyl)-1,4-butanediamine | Features two aminopropyl groups; less cationic density. | |
Polyethyleneimine | Linear structure; used extensively for gene delivery. | |
DAB-Am-4 (Polypropylene imine tetraamine) | Flexible dendrimer; used for sensor applications. |
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine stands out due to its higher charge density and versatility in forming complex structures compared to these similar compounds. Its unique ability to facilitate interactions at interfaces further enhances its applicability in both research and industrial contexts .
Corrosive